molecular formula C16H15BrN4O3 B3014891 1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 1421468-83-8

1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B3014891
CAS No.: 1421468-83-8
M. Wt: 391.225
InChI Key: HJTHJOAAZVKUCC-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a methoxypyrimidinyl group, and a pyrrolidine carboxamide structure, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the bromophenyl and methoxypyrimidinyl intermediates, followed by their coupling with the pyrrolidine carboxamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These methods ensure consistent quality and high throughput, making the compound accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular functions and signaling pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide include other pyrrolidine carboxamide derivatives and bromophenyl-containing compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O3/c1-24-14-7-13(18-9-19-14)20-16(23)10-5-15(22)21(8-10)12-4-2-3-11(17)6-12/h2-4,6-7,9-10H,5,8H2,1H3,(H,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTHJOAAZVKUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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